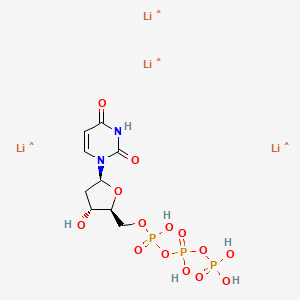
CID 123134413
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diisopropylcarbodiimide is a chemical compound used primarily in peptide synthesis. It is a liquid at room temperature, which makes it easier to handle compared to other carbodiimides that are solid. This compound is known for its role in facilitating the formation of peptide bonds by activating carboxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylcarbodiimide can be synthesized through the reaction of diisopropylamine with phosgene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{(CH}_3\text{)_2CHNH}_2 + \text{COCl}_2 \rightarrow \text{(CH}_3\text{)_2CHN=C=NCH(CH}_3\text{)_2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylcarbodiimide involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene, a toxic gas, necessitates stringent safety measures and specialized equipment.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diisopropylcarbodiimide primarily undergoes reactions that involve the activation of carboxyl groups to form amide bonds. These reactions are crucial in peptide synthesis. The compound can also participate in other types of reactions, such as:
Oxidation: N,N’-Diisopropylcarbodiimide can be oxidized to form N,N’-Diisopropylurea.
Substitution: It can undergo substitution reactions where the carbodiimide group is replaced by other functional groups.
Common Reagents and Conditions
Reagents: Common reagents used with N,N’-Diisopropylcarbodiimide include amino acids, alcohols, and carboxylic acids.
Conditions: Reactions involving N,N’-Diisopropylcarbodiimide are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Major Products
The major products formed from reactions involving N,N’-Diisopropylcarbodiimide are typically peptides and amides. The byproduct of these reactions is N,N’-Diisopropylurea, which is soluble in most organic solvents, facilitating easy separation and purification.
Aplicaciones Científicas De Investigación
N,N’-Diisopropylcarbodiimide has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of peptide bonds.
Biology: In biological research, it is used to synthesize peptides and proteins for various studies.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: N,N’-Diisopropylcarbodiimide is used in the production of various chemicals and materials that require peptide bond formation.
Mecanismo De Acción
The mechanism by which N,N’-Diisopropylcarbodiimide exerts its effects involves the activation of carboxyl groups. The compound reacts with carboxylic acids to form an active ester intermediate, which then reacts with an amine to form an amide bond. This process is crucial in peptide synthesis, where the formation of peptide bonds is necessary for building proteins and peptides.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in peptide synthesis, but it is a solid at room temperature, making it less convenient to handle compared to N,N’-Diisopropylcarbodiimide.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used in aqueous peptide synthesis.
Uniqueness
N,N’-Diisopropylcarbodiimide is unique due to its liquid state at room temperature, which makes it easier to handle and use in various reactions. Additionally, its byproduct, N,N’-Diisopropylurea, is soluble in most organic solvents, simplifying the purification process.
Propiedades
Fórmula molecular |
C9H15Li4N2O14P3 |
|---|---|
Peso molecular |
496.0 g/mol |
InChI |
InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/t5-,6+,8+;;;;/m1..../s1 |
Clave InChI |
UTUNGVOMYRYCBX-UBJDSDSOSA-N |
SMILES isomérico |
[Li].[Li].[Li].[Li].C1[C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
[Li].[Li].[Li].[Li].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)
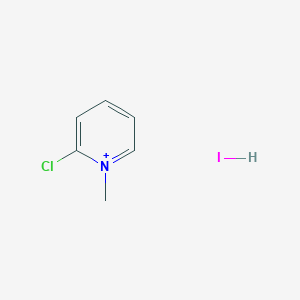

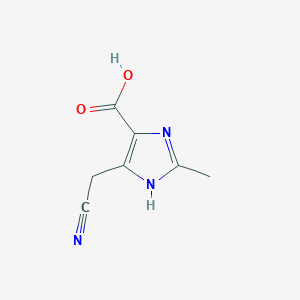

![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
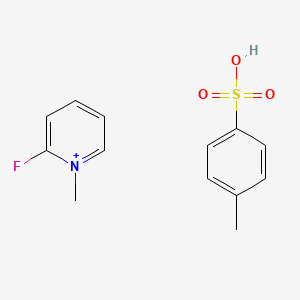
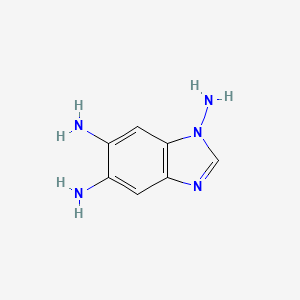
![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)
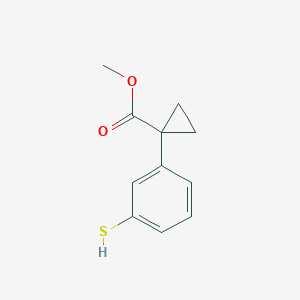
![5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198187.png)
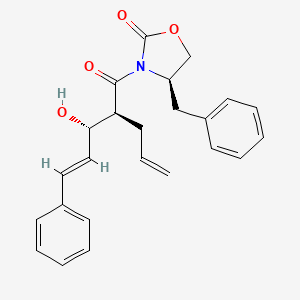
![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)
